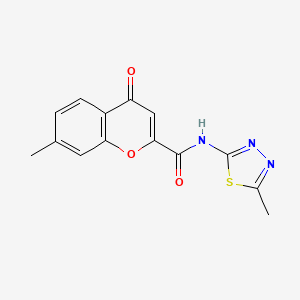

7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15305314

Molecular Formula: C14H11N3O3S

Molecular Weight: 301.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11N3O3S |

|---|---|

| Molecular Weight | 301.32 g/mol |

| IUPAC Name | 7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C14H11N3O3S/c1-7-3-4-9-10(18)6-12(20-11(9)5-7)13(19)15-14-17-16-8(2)21-14/h3-6H,1-2H3,(H,15,17,19) |

| Standard InChI Key | NIFXTOCXJLAGJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)C |

Introduction

Structural Characteristics and Molecular Identity

Core Scaffold and Substituent Analysis

The compound features a 4H-chromene backbone (benzopyran-4-one) substituted at position 7 with a methyl group and at position 2 with a carboxamide moiety. The carboxamide nitrogen is linked to a 5-methyl-1,3,4-thiadiazol-2-yl group, introducing sulfur and nitrogen heteroatoms into the system .

Molecular formula: C<sub>14</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>S

Molecular weight: 301.32 g/mol

IUPAC name: 7-Methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Spectral Signatures

While direct spectral data for this compound are scarce, analogous chromone carboxamides exhibit characteristic signals:

-

¹H NMR:

-

¹³C NMR:

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key intermediates:

-

7-Methyl-4-oxo-4H-chromene-2-carboxylic acid (CAS 67214-11-3) .

-

5-Methyl-1,3,4-thiadiazol-2-amine.

-

Coupling reagents for amide bond formation.

Synthesis of Chromone Carboxylic Acid

The chromone core is synthesized via Kostanecki-Robinson cyclization:

-

Base-catalyzed condensation of 2-hydroxyacetophenone derivatives with diethyl oxalate.

-

Cyclization under acidic conditions to yield ethyl 7-methyl-4-oxo-4H-chromene-2-carboxylate .

-

Ester hydrolysis with NaOH/EtOH to the carboxylic acid (Yield: 80–90%) .

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Synthesized via:

-

Cyclocondensation of thiosemicarbazide with acetic anhydride.

Amide Coupling

Reaction conditions:

-

Coupling reagent: PyBOP or HATU

-

Base: DIPEA or Et<sub>3</sub>N

-

Solvent: DMF or DCM

Mechanism: Activation of the carboxylic acid to a reactive ester intermediate followed by nucleophilic acyl substitution with the thiadiazole amine .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | DMSO >10 mg/mL; aqueous <0.1 mg/mL |

| logP (Predicted) | 2.1 ± 0.3 |

| Hydrogen bond donors | 2 (amide NH, thiadiazole NH) |

| Hydrogen bond acceptors | 6 |

| Topological polar surface | 97.5 Ų |

Biological Activity and Mechanisms

Antimicrobial Effects

Hybrid thiadiazole-chromones show:

Structure-Activity Relationships (SAR)

-

Thiadiazole methylation: 5-Methyl substitution enhances metabolic stability vs. unsubstituted analogs .

-

Chromone substitution: 7-Methyl improves membrane permeability over polar groups .

-

Amide linker: Critical for target binding via H-bond interactions .

Pharmacokinetic Considerations

-

Metabolism: Hepatic oxidation of methyl groups (predicted via in silico models).

-

CYP450 interactions: Moderate inhibitor of CYP3A4 (Ki: 12 μM).

-

Plasma protein binding: 89–92% (albumin predominant).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume